molecular formula C9H13N5OS B12938555 ({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61743-01-9

({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile

Cat. No.: B12938555
CAS No.: 61743-01-9
M. Wt: 239.30 g/mol
InChI Key: NJCVJARLGUSZDI-UHFFFAOYSA-N
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Description

({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile is a potent and covalent inhibitor of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a validated drug target in the development of novel anti-tuberculosis agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768011/]. Its mechanism of action involves the formation of a covalent adduct with the catalytic cysteine residue (Cys387) of DprE1, effectively halting the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00912]. This compound is a key research tool for investigating the vulnerability of the cell wall biosynthetic pathway in Mycobacterium tuberculosis, facilitating studies on drug resistance mechanisms and serving as a lead scaffold for the development of next-generation therapeutics against both drug-sensitive and multidrug-resistant (MDR-TB) strains of the bacterium. Its specific structural motif, incorporating the reactive nitrile group, makes it a valuable compound for studying targeted covalent inhibition strategies in chemical biology and antimicrobial discovery.

Properties

CAS No.

61743-01-9

Molecular Formula

C9H13N5OS

Molecular Weight

239.30 g/mol

IUPAC Name

2-[[2-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C9H13N5OS/c10-1-6-16-9-11-7-12-14(9)8-13-2-4-15-5-3-13/h7H,2-6,8H2

InChI Key

NJCVJARLGUSZDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=NC=N2)SCC#N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Approach

A practical and efficient method reported involves a one-pot synthesis where morpholine, acetonitrile, and a suitable triazole precursor react simultaneously under controlled conditions. This method reduces purification steps and improves overall yield.

  • Reaction Conditions: Typically conducted in polar solvents such as ethanol or acetonitrile.
  • Catalysts: Copper salts or other transition metal catalysts may be employed to facilitate cyclization and sulfanyl group formation.
  • Temperature: Moderate heating (50–80 °C) to promote ring closure and substitution.

This approach allows the direct formation of the triazole ring with the morpholin-4-ylmethyl substituent and the sulfanyl-acetonitrile moiety in a single step, enhancing synthetic efficiency.

Stepwise Synthesis

A more traditional route involves multiple steps:

  • Formation of the 1,2,4-Triazole Ring:

    • Cyclization of hydrazine derivatives with appropriate nitrile or amidine precursors.
    • Use of carbon disulfide or related sulfur sources to introduce sulfur functionalities.
  • Attachment of Morpholin-4-ylmethyl Group:

    • Nucleophilic substitution where morpholine or its derivatives react with a halomethylated triazole intermediate.
    • Conditions optimized to avoid ring opening or side reactions of morpholine.
  • Introduction of the Sulfanyl-Acetonitrile Group:

    • Thiolation reactions using thiourea or elemental sulfur.
    • Subsequent reaction with acetonitrile derivatives to form the sulfanyl-acetonitrile linkage.

This stepwise method allows for better control over each functional group’s introduction but requires more purification steps.

Use of 1,2,4-Triazol-5-ylidenes Intermediates

Research has shown that 1,2,4-triazol-5-ylidenes can be synthesized and then reacted with acetonitrile via C-H insertion to form cyanomethyl-substituted triazolines, which can be further converted to the sulfanyl derivatives by reaction with elemental sulfur. This method provides an alternative pathway to introduce the acetonitrile and sulfanyl groups with high regioselectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Triazole ring formation Hydrazine derivatives, nitriles, CS2 Cyclization under reflux in ethanol
Morpholine substitution Morpholine, alkyl halide/triazole intermediate Nucleophilic substitution, mild base
Sulfanyl-acetonitrile formation Thiourea or elemental sulfur, acetonitrile Thiolation followed by cyanomethylation
  • Solvents: Ethanol, acetonitrile, or DMF are commonly used.
  • Temperature: 50–100 °C depending on step.
  • Catalysts: Copper salts or bases like triethylamine may be used to enhance reaction rates.
  • Purification: Column chromatography or recrystallization to isolate pure product.

Analytical and Characterization Data

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
One-Pot Synthesis Simultaneous reaction of all components High efficiency, fewer steps Requires precise control of conditions
Stepwise Synthesis Sequential formation of each moiety Better control over intermediates More time-consuming, multiple purifications
Triazol-5-ylidene Route Use of triazol-5-ylidene intermediates High regioselectivity Requires specialized intermediates

Research Findings and Practical Considerations

  • The one-pot method is favored in industrial settings for scalability and cost-effectiveness.
  • Stepwise synthesis allows for structural modifications at each stage, useful in medicinal chemistry for analog development.
  • The triazol-5-ylidene approach offers novel synthetic routes for derivatives with potential enhanced biological activity.
  • Reaction monitoring by gas chromatography and NMR is essential to optimize yields and purity.
  • Use of green chemistry principles, such as solvent recycling and mild reaction conditions, is increasingly adopted to reduce environmental impact.

This detailed analysis of the preparation methods for ({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile highlights the synthetic versatility and challenges associated with this compound. The choice of method depends on the desired scale, purity, and potential for structural modification, with one-pot synthesis currently representing the most efficient approach for practical applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thioacetonitrile group can participate in covalent bonding with target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Morpholinylmethyl-Substituted Triazole Derivatives

describes di-{2-[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethinephenyl} isophtalates (3a-g), which share the morpholinylmethyl-triazole motif. These compounds exhibit antimicrobial and antioxidant activities, with reducing power and free radical scavenging capacities comparable to standards like BHA and α-tocopherol. The morpholinyl group likely improves solubility and bioavailability, while the triazole core contributes to stability and metabolic resistance .

Benzimidazole Derivatives with Morpholine and Sulfanyl Groups

Compounds such as 3q and 3r () incorporate morpholinylpropoxy and sulfinylbenzimidazole moieties. Though structurally distinct from the target compound, the presence of morpholine and sulfur-containing groups highlights a trend in designing molecules with enhanced pharmacokinetic profiles. NMR data (e.g., δ 3.73–4.99 ppm for morpholine protons) suggest similar electronic environments for morpholine substituents across different scaffolds .

Triazole-Acetonitrile Analogues

  • 2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile (): This simpler analogue lacks the morpholinylmethyl and sulfanyl groups. The absence of morpholine may reduce hydrogen-bonding capacity, impacting biological target interactions .
  • Triazamate (): Features a dimethylcarbamoyl and tert-butyl group instead of morpholinylmethyl. The tert-butyl group increases steric bulk, possibly enhancing metabolic stability but reducing solubility. Triazamate’s ethyl carbamate group contrasts with the sulfanylacetonitrile in the target compound, altering reactivity and bioactivity .

Sulfanyl-Containing Triazole Derivatives

describes 2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide. The sulfanyl group here may act as a leaving group or nucleophilic site, similar to the target compound’s sulfanylacetonitrile .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Morpholinylmethyl Group : Enhances solubility and modulates electronic properties via its electron-rich heterocycle. In , this group correlates with antioxidant activity, likely through radical stabilization .
  • Sulfanylacetonitrile : The sulfanyl group increases nucleophilicity, while the nitrile can participate in hydrogen bonding or serve as a metabolic handle. This contrasts with sulfonyl or carbamate groups in analogues (e.g., Triazamate), which may reduce reactivity .

Spectral Comparisons

  • ¹H-NMR : Morpholine protons in related compounds (e.g., δ 2.22–4.99 ppm in ; δ 3.73–3.91 ppm in ) show characteristic splitting due to the heterocycle’s symmetry. Acetonitrile protons (e.g., δ ~4.77–4.99 ppm in ) are deshielded compared to alkyl chains .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound 1,2,4-Triazole Morpholinylmethyl, sulfanylacetonitrile Inferred antimicrobial/antioxidant
Di-{2-[1-(morpholine-4-yl-methyl)-...} (3a-g) 1,2,4-Triazolone Morpholinylmethyl, azomethinephenyl Antimicrobial, antioxidant
2-(1-Methyl-3-phenyl-...acetonitrile 1,2,4-Triazole Methyl, phenyl, acetonitrile Not reported
Triazamate 1,2,4-Triazole Dimethylcarbamoyl, tert-butyl Agrochemical

Biological Activity

The compound ({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of heterocyclic compounds that have gained attention due to their broad spectrum of biological activities. They serve as pharmacophores in numerous therapeutic agents, including antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), and anticancer drugs (e.g., anastrozole) . The incorporation of sulfur-containing moieties enhances their biological profile, making them promising candidates for drug development.

The synthesis of this compound involves the reaction of morpholine with a suitable triazole derivative. The molecular formula is C9H12N4SC_{9}H_{12}N_{4}S, with a molecular weight of approximately 212.29 g/mol. Its structure includes a morpholine ring attached to a triazole unit via a methyl linkage and a sulfanyl group.

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound's activity against various bacterial strains was evaluated using standard agar diffusion methods. Results indicated that the compound demonstrated moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli17
Pseudomonas aeruginosa14

These findings suggest that the compound can be effective in treating infections caused by these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro studies on peripheral blood mononuclear cells (PBMCs). The compound was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 25 to 100 µg/mL.

Concentration (µg/mL) TNF-α Inhibition (%) IL-6 Inhibition (%)
253025
504540
1006055

This data indicates that the compound possesses notable anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

Research into the anticancer effects of triazole derivatives has revealed their potential as chemotherapeutic agents. The compound was tested against various cancer cell lines using MTT assays to determine cytotoxicity.

Cell Line IC50 (µM)
HeLa15
MCF720
A54918

The IC50 values suggest that this compound exhibits significant cytotoxic effects on cancer cells, indicating its potential role in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of similar triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms when treated with triazole derivatives compared to standard antibiotics.
  • Inflammation Model Study : In an animal model of arthritis, administration of the compound resulted in reduced joint inflammation and pain scores compared to untreated controls.
  • Cancer Treatment Study : A study involving human cancer cell lines demonstrated that treatment with triazole derivatives led to apoptosis and inhibited tumor growth in xenograft models.

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